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molecular formula C10H10Cl2Hf B8691220 Hafnocene dichloride

Hafnocene dichloride

Cat. No. B8691220
M. Wt: 379.57 g/mol
InChI Key: IXKLRFLZVHXNCF-UHFFFAOYSA-L
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Patent
US05247107

Procedure details

In accordance with the procedure of Example 5, 4.3 g (0.0134 mol) of hafnium tetrachloride are added at 55° C. under nitrogen over 30 minutes to a stirred mixture of 56 g of cumene, 5 g (0.027 mol) of ferrocene, 4.8 g (0.0358 mol) of aluminium chloride and 0.12 g (0.0045 mol) of aluminium powder. Working up is effected as in Example 4, affording 3.5 g (68.6% of theory) of hafnocene dichloride which melts at 228°-230° C.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
68.6%

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[Cl-].[Cl-].[Hf+4:5].[C:6]1([CH:12]([CH3:14])C)[CH:11]=[CH:10]C=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].[Al]>[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[CH2:12]1[C-:14]=[CH:10][CH:11]=[CH:6]1.[CH2:12]1[C-:14]=[CH:10][CH:11]=[CH:6]1.[Cl-:1].[Cl-:1].[Hf+4:5] |f:0.1.2.3.4,6.7.8.9,11.12.13,14.15.16.17.18|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]
Name
Quantity
56 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
Quantity
4.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0.12 g
Type
reactant
Smiles
[Al]
Name
Quantity
5 g
Type
catalyst
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4]
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 68.6%
YIELD: CALCULATEDPERCENTYIELD 137.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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